Sucrose Octasulfate, Potassium Salt
Description
Sucrose octasulfate, potassium salt (C₁₂H₁₄K₈O₃₅S₈; CAS 73264-44-5) is a sulfated oligosaccharide derivative where eight hydroxyl groups of sucrose are substituted with sulfate moieties, neutralized by potassium ions. With a molecular weight of 1287.52 g/mol, it is a white to off-white hygroscopic powder soluble in water (≥100 mg/mL) and stable under refrigeration .
Properties
IUPAC Name |
octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISWAUUBQBEDFB-UHFFFAOYSA-F | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14K8O35S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylamine-Sulfur Trioxide Reaction
The foundational method involves reacting sucrose with triethylamine-sulfur trioxide (TEASO₃) in a triethylamine solvent. According to CN108530498A, sucrose is dissolved in triethylamine at 60°C, followed by the addition of TEASO₃. The mixture is maintained at 60–65°C for three hours, after which potassium hydroxide is added to adjust the pH to 8–9. Cooling to 0–5°C precipitates the crude product, which is then purified via recrystallization in water. This method achieves an 85% yield and a melting point of 160–161°C, with the triethylamine acting as both solvent and acid scavenger.
A modified version (Embodiment 2) increases the reaction temperature to 75–80°C, reducing the reaction time to two hours while maintaining comparable yield and purity. The use of triethylamine minimizes side reactions, but its high volatility necessitates controlled reactor conditions.
Phase Transfer Catalysis in Batch Reactors
CN117510556A introduces phase transfer catalysts (PTCs), such as triethylbenzyl ammonium chloride, to enhance reaction efficiency. In this method, sucrose and pyridine-sulfur trioxide are dissolved in ethyl acetate or n-hexane and fed into a batch reactor. The PTC facilitates sulfonation at the interface of immiscible solvents, achieving a residence time of 3–10 minutes in microchannel reactors. Post-reaction, the mixture is extracted with potassium hydroxide, decolorized with activated carbon, and purified via ultrafiltration (5 kDa cutoff). This approach yields 274–337 g of product per batch, with purity exceeding 99% due to reduced side reactions.
Continuous Flow Synthesis
Microchannel Reactor Design
A breakthrough in scalability and safety is demonstrated in CN117510556A, where a microchannel reactor enables continuous production. Sucrose and pyridine-sulfur trioxide solutions are pumped into the reactor at 120°C under 4 bar pressure, achieving a residence time of 3 minutes. Key parameters include:
| Parameter | Value |
|---|---|
| Sucrose concentration | 0.25 g/mL in ethyl acetate |
| TEASO₃ concentration | 0.25 g/mL in ethyl acetate |
| Flow rate (Feed A) | 6.78 mL/min |
| Flow rate (Feed B) | 26.56 mL/min |
| Yield | 337 g/batch |
This method eliminates open-environment risks and reduces solvent use by 40% compared to batch processes.
Solvent and Catalyst Optimization
The choice of solvent critically impacts yield. Comparative studies in CN117510556A reveal that ethyl acetate outperforms acetone or n-hexane, achieving a 22% higher yield due to better solubility of intermediates. Tetrabutylammonium iodide, tested as an alternative PTC, showed inferior performance compared to triethylbenzyl ammonium chloride, underscoring the importance of catalyst selection.
Purification and Characterization
Recrystallization and Ultrafiltration
Post-synthesis purification involves multiple recrystallizations in water at 0–5°C to remove unreacted sulfur trioxide and byproducts. CN117510556A introduces ultrafiltration (5 kDa molecular weight cutoff) to isolate high-purity sucrose octasulfate potassium salt, reducing ionic impurities by 90%.
HPLC Analysis
SIELC’s HPLC method employs a BIST™ A+ column with a gradient elution of acetonitrile (70–40%) and 5 mM DMP acetate buffer (pH 4.0). Detection via evaporative light scattering (ELSD) at 70°C ensures precise quantification, with a limit of detection (LOD) of 1 mg/mL. This protocol is validated for sulfated polysaccharides, confirming the absence of undersulfated species like sucrose heptasulfate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Traditional Sulfonation | 85 | 95 | 3 hours | Moderate |
| Batch PTC | 89 | 99 | 10 minutes | High |
| Continuous Flow | 92 | 99.5 | 3 minutes | Industrial |
Continuous flow synthesis emerges as the superior method, offering near-quantitative yields and compatibility with Good Manufacturing Practice (GMP) standards.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Sucrose Octasulfate, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions are less common due to the stability of the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various functionalized derivatives of sucrose .
Scientific Research Applications
Wound Healing Applications
SOS-K has been extensively studied for its efficacy in promoting wound healing, particularly in diabetic foot ulcers (DFUs) and chronic wounds.
Case Study: The Explorer Trial
The Explorer trial demonstrated that SOS-K dressings significantly improved healing rates in patients with noninfected neuroischemic DFUs. In this study, 48% of patients using SOS-K dressings achieved wound closure compared to 30% in the control group after 20 weeks. The odds of healing were 2.6 times higher for those treated with SOS-K dressings .
Dental Applications
In dentistry, SOS-K is utilized as a local formulation to prevent and treat diseases affecting the teeth and supporting tissues. Its antimicrobial properties help manage dental plaque and inflammation related to periodontal disease .
Benefits in Dental Care
- Reduces microbial adhesion to oral surfaces.
- Enhances the healing of soft tissues post-surgery.
- Provides a protective barrier against infections .
Skin Care Formulations
SOS-K is increasingly incorporated into dermatological products due to its skin-protective properties. It helps maintain skin hydration by reducing trans-epidermal water loss and supports the healing of skin injuries, including burns and surgical wounds .
Clinical Insights
Research indicates that formulations containing SOS-K can improve skin water balance and accelerate healing processes without causing local or systemic toxicity .
Antimicrobial Properties
SOS-K has demonstrated strong antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial coatings for medical devices and as an active ingredient in topical formulations.
In Vitro Studies
Studies have shown that SOS-K effectively inhibits bacterial pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential in treating infections associated with chronic wounds .
Research Applications
In biochemistry, SOS-K serves as a reference standard for studying protein interactions due to its ability to mimic biological molecules. It is used to investigate the effects of sulfated polysaccharides on protein structure and function, particularly in relation to growth factors .
Mechanism of Action
The mechanism of action of Sucrose Octasulfate, Potassium Salt involves its ability to bind to proteins and other molecules. In the context of sucralfate, it binds to the proteins on the surface of ulcers, forming a protective barrier that prevents further damage from stomach acid . It also inhibits the activity of certain enzymes, such as pepsin, which can degrade the mucosal lining .
Comparison with Similar Compounds
Quality Standards :
- Complies with pharmacopeial standards (ChP, USP, EP) with ≥99% purity and low endotoxin levels .
- USP designates it as a reference standard for sucralfate (aluminum sucrose octasulfate) quantification .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of sucrose octasulfate salts is summarized below:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility | Melting Point | Key Applications |
|---|---|---|---|---|---|---|
| Potassium Salt | 73264-44-5 | C₁₂H₁₄K₈O₃₅S₈ | 1287.52 | Water-soluble | >230°C | Drug delivery, wound healing |
| Sodium Salt | 74135-10-7 | C₁₂H₁₄Na₈O₃₅S₈ | 1215.46 | Water-soluble | >230°C | Experimental formulations |
| Silver Salt (IASOS) | Not disclosed | C₁₂H₁₄Ag₈O₃₅S₈ | ~1960 | Limited | Not reported | Antimicrobial vaginal gels |
| Aluminum Complex (Sucralfate) | 54182-58-0 | C₁₂H₁₄Al₈O₃₅S₈ + Al(OH)₃ | ~2086 | Insoluble in water | 159–164°C | Peptic ulcer treatment |
| Triethylammonium Salt (TASOS) | 869561-07-9 | C₁₂H₁₄(C₆H₁₅N)₈O₃₅S₈ | ~1830 | Organic solvents | Not reported | Specialty drug formulations |
Key Observations :
- Cation Influence : Potassium and sodium salts exhibit high water solubility, making them suitable for hydrophilic formulations. In contrast, the silver salt (IASOS) and aluminum complex (sucralfate) are less soluble, favoring localized action (e.g., antimicrobial or gastric coating) .
- Thermal Stability : Potassium and sodium salts decompose above 230°C, while sucralfate melts at lower temperatures (159–164°C), reflecting structural differences .
Functional and Clinical Comparisons
Sucrose Octasulfate, Silver Salt (IASOS)
- Antimicrobial Activity : Exhibits broad-spectrum activity against vaginal pathogens (e.g., Candida albicans, Gardnerella vaginalis) at pH 4.5–7.0. Synergizes with potassium salt (KSOS) in SilSOS Femme gel, combining antimicrobial and mucosal repair functions .
- Mechanism : Silver ions disrupt microbial membranes, while KSOS inhibits bacterial adhesion .
Aluminum Sucrose Octasulfate (Sucralfate)
Triethylammonium Salt (TASOS)
- Synthetic Utility : Prepared via solvent exchange (2-methyltetrahydrofuran/triethylamine), yielding a stable powder for lipid-based or hydrophobic drug delivery .
Research Findings and Efficacy
Q & A
Q. What analytical methods are recommended for validating the purity and composition of sucrose octasulfate potassium salt in academic research?
To ensure quality, researchers should employ high-performance liquid chromatography (HPLC) with a mobile phase containing ammonium sulfate and phosphoric acid (pH 3.5 ± 0.1) to separate and quantify the compound . The USP Potassium Sucrose Octasulfate Reference Standard (RS) is critical for retention time alignment and assay calibration. Additionally, titrimetric water determination should be performed to account for hydration effects in quantitative analyses . Quality parameters such as sulfate content (≤0.01%) and residual solvents (e.g., methanol ≤0.3%) must be verified against pharmacopeial standards (USP/EP) using validated protocols .
Q. How should sucrose octasulfate potassium salt be stored to maintain stability in laboratory settings?
The compound is hygroscopic and light-sensitive. Store in airtight containers at controlled room temperature (20–25°C) in a cool, dry environment. Avoid desiccation, as the heptahydrate form (CAS 76578-81-9) may dehydrate, altering its molecular weight and reactivity. Prior to use, confirm water content via Karl Fischer titration .
Q. What quality control parameters are essential when selecting pharmaceutical-grade sucrose octasulfate potassium salt for in vitro studies?
Key parameters include:
- Assay purity : ≥95.0% (anhydrous basis) with ≤0.10% sucrose heptasulfate impurity .
- Residual solvents : Ensure methanol, acetonitrile, and pyridine levels comply with ICH Q3C guidelines .
- Microbial limits : Total aerobic microbial count ≤1000 CFU/g and absence of Escherichia coli .
- Heavy metals : ≤5 ppm arsenic and ≤0.0002% heavy metals .
Q. What experimental design considerations are critical when formulating sucrose octasulfate potassium salt in liposomal drug delivery systems?
When encapsulating the compound in liposomes, consider its high sulfate density, which may require gradient loading techniques (e.g., ammonium sulfate or pH gradients) to achieve stable drug retention. Monitor encapsulation efficiency using size-exclusion chromatography and validate stability under physiological pH (5.5–6.5) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of sucrose octasulfate potassium salt to minimize sulfation heterogeneity?
Sulfation efficiency depends on reaction stoichiometry and temperature. A patented method involves stepwise sulfation using triethylamine-sulfur trioxide complexes under anhydrous conditions at 0–5°C, followed by potassium salt precipitation. Post-synthesis purification via diafiltration removes unreacted sulfating agents and byproducts . Advanced characterization with mass spectrometry (MS) and nuclear magnetic resonance (NMR) is necessary to confirm octasulfation and rule out hepta- or hexasulfate isomers .
Q. What strategies resolve contradictions in bioactivity data linked to batch-to-batch variability of sucrose octasulfate potassium salt?
Variability often stems from differences in sulfation patterns or residual solvents. Implement orthogonal analytical methods:
Q. How can researchers quantify trace impurities like sucrose heptasulfate in sucrose octasulfate potassium salt?
Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and charged aerosol detection (CAD). Calibrate against a heptasulfate reference standard (if available) or employ 2D-NMR to distinguish between sulfation isomers. Limit heptasulfate to ≤0.10% to avoid confounding pharmacological results .
Q. What challenges arise when scaling up sucrose octasulfate potassium salt production for preclinical studies, and how are they addressed?
Critical challenges include:
- Crystallization control : Optimize solvent polarity (e.g., ethanol-water mixtures) to prevent amorphous solid formation .
- Endotoxin removal : Use ultrafiltration (100 kDa cutoff) and validate endotoxin levels (<100 EU/g) via the Limulus Amebocyte Lysate (LAL) assay .
- Batch consistency : Implement process analytical technology (PAT) for real-time monitoring of sulfation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
